
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol is a complex organic compound with the molecular formula C19H28N4O It is characterized by the presence of multiple functional groups, including primary and secondary amines, aromatic rings, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 3-(aminomethyl)benzylamine with 1,3-dibromopropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve optimal yield. The process may also include steps for the removal of by-products and impurities to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic rings can undergo reduction to form cyclohexane derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions with alkyl halides may produce N-alkylated derivatives.
Scientific Research Applications
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. Additionally, the aromatic rings may participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedimethanamine: Contains similar amine groups but lacks the hydroxyl group.
Benzyl alcohol: Shares the benzyl group but differs in the presence of a single hydroxyl group and no amine groups.
Propranolol: A β-adrenergic blocker with a similar aromatic structure but different functional groups.
Uniqueness
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol is unique due to its combination of primary and secondary amines, aromatic rings, and a hydroxyl group
Properties
CAS No. |
87994-61-4 |
|---|---|
Molecular Formula |
C19H28N4O |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1,3-bis[[3-(aminomethyl)phenyl]methylamino]propan-2-ol |
InChI |
InChI=1S/C19H28N4O/c20-9-15-3-1-5-17(7-15)11-22-13-19(24)14-23-12-18-6-2-4-16(8-18)10-21/h1-8,19,22-24H,9-14,20-21H2 |
InChI Key |
HVRVCYZDRAHSHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CNCC(CNCC2=CC=CC(=C2)CN)O)CN |
physical_description |
60-80% in m-xylene diamine and benzyl alcohol: Amber liquid; [ChemRex MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



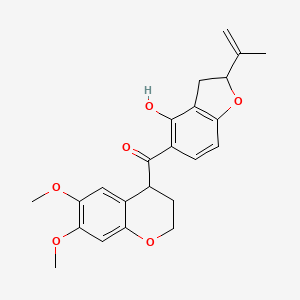

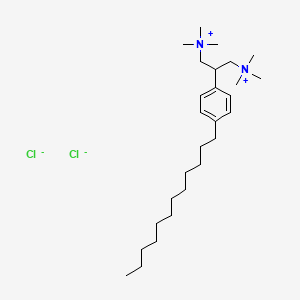
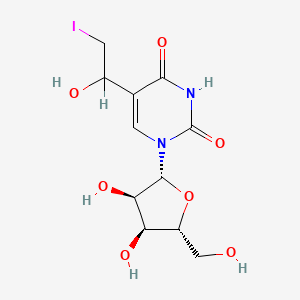
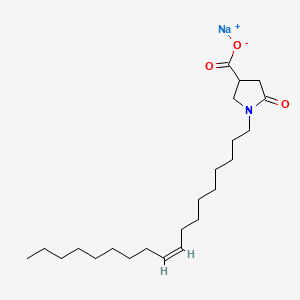
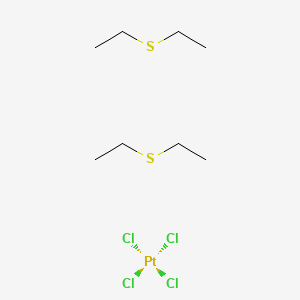
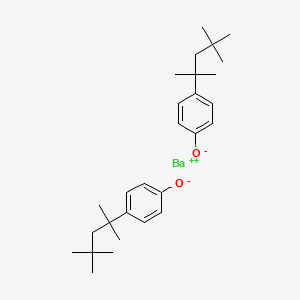
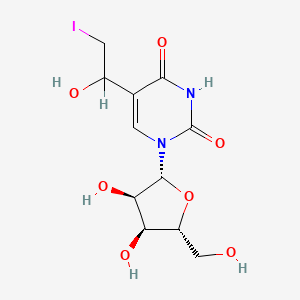
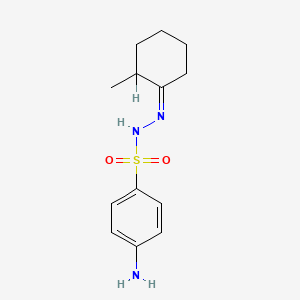
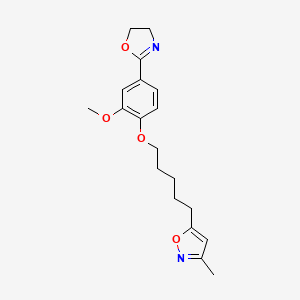
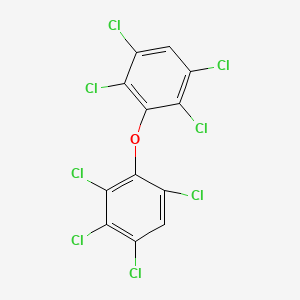
![1-Chloro-3-[3-(2,3-dibromopropoxy)-2-hydroxypropoxy]propan-2-OL](/img/structure/B12670845.png)

